4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and have been used in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of a chloro group, a hydroxypropyl group, and two methoxy groups attached to a benzenesulfonamide core.
Preparation Methods
The synthesis of 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-hydroxypropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide include other sulfonamides with different substituents on the benzene ring. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- 4-chloro-N-(3-hydroxypropyl)-2,5-dimethylbenzenesulfonamide
- This compound
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO5S/c1-17-9-7-11(10(18-2)6-8(9)12)19(15,16)13-4-3-5-14/h6-7,13-14H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFWMPLVDQJIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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